![molecular formula C₇H₉NO₅ B017008 2-丁烯酸,4-[(2-羧乙基)氨基]-4-氧代-,(2Z)- CAS No. 57079-11-5](/img/structure/B17008.png)

2-丁烯酸,4-[(2-羧乙基)氨基]-4-氧代-,(2Z)-

描述

Synthesis Analysis

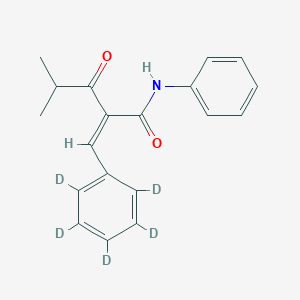

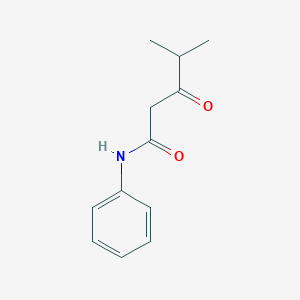

The synthesis of derivatives of 2-Butenoic acid, particularly focusing on the (Z)-4-oxo-4-(arylamino)but-2-enoic acids, has been explored through various methodologies. Notable among these is the microwave-assisted synthesis, which highlights a versatile approach for generating these compounds from accessible starting materials, resulting in moderate to excellent yields. This method underscores the efficiency and adaptability of synthesizing butenoic acid derivatives, demonstrating their relevance in producing biologically active species and intermediates for further derivatization (Uguen et al., 2021).

Molecular Structure Analysis

The structural analysis of butenoic acid derivatives emphasizes their capacity to form complex molecular structures. Investigations into the molecular cocrystals of carboxylic acids have shed light on the intricate hydrogen bonding and molecular configurations that these compounds can exhibit. Such studies provide valuable insights into the structural versatility of butenoic acid derivatives and their potential for forming stable molecular assemblies (Byriel et al., 1991).

Chemical Reactions and Properties

Butenoic acid derivatives have been shown to engage in a variety of chemical reactions, showcasing their reactivity and functional utility. For instance, the synthesis of 2-aryloxy butenoates via copper-catalyzed allylic C-H carboxylation exemplifies their potential in organic synthesis, utilizing carbon dioxide as a C1 building block. Such reactions not only highlight the chemical versatility of these compounds but also their relevance in sustainable chemistry practices (Ueno et al., 2017).

科学研究应用

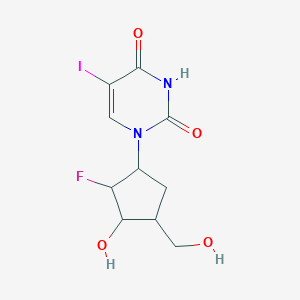

生物活性物质的合成

4-氧代丁烯酸,例如2-丁烯酸,4-[(2-羧乙基)氨基]-4-氧代-,(2Z)-,可用作生物活性物质 . 它们本身就具有生物活性,例如,可以用于治疗癌症、神经退行性疾病、代谢性疾病和胃病等各种疾病 .

抗菌特性

该化合物已证明具有抗菌特性,使其成为开发新型抗菌剂的潜在候选药物 .

抗真菌特性

除了其抗菌特性外,4-(2-羧乙基氨基)-4-氧代丁-2-烯酸也表现出抗真菌特性 . 这为其在真菌感染治疗中的应用打开了可能性。

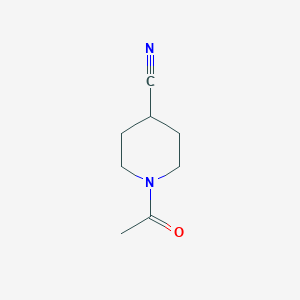

用于进一步衍生的多功能中间体

4-氧代-2-丁烯酸的高反应活性使其成为用于进一步衍生的多功能中间体 . 这意味着它们可用于生产各种其他化合物,扩展其在各个研究领域的潜在应用。

药物发现

4-氧代-2-丁烯酸是药物发现中有趣的构建块 . 它们的多样生物活性及其高反应活性使其成为寻找新的治疗剂的宝贵资源。

微波辅助合成

已开发出通过甲基酮衍生物与乙醛酸之间的微波辅助醛醇缩合反应合成4-氧代-2-丁烯酸的方法 . 该方法通过对可及的起始原料应用简单的程序,为各种底物提供了中等至优异的收率的所需产物 .

作用机制

属性

IUPAC Name |

4-(2-carboxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXLDXBKFBWKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307546 | |

| Record name | 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57079-11-5 | |

| Record name | 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

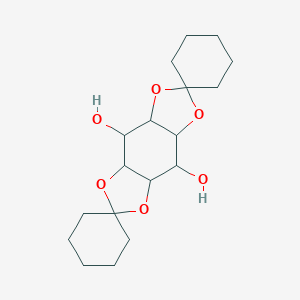

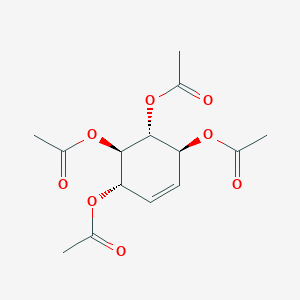

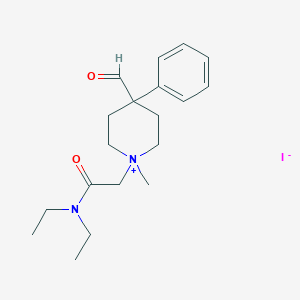

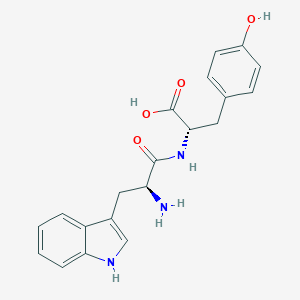

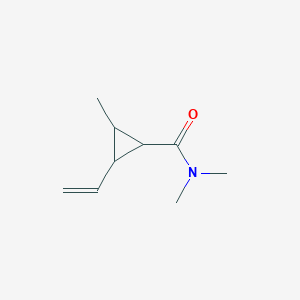

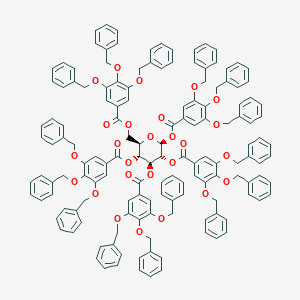

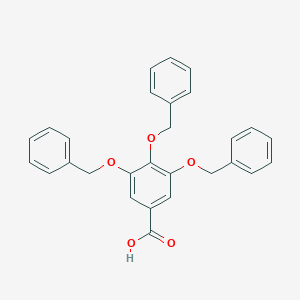

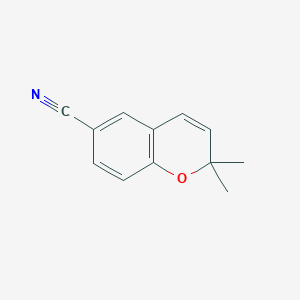

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)